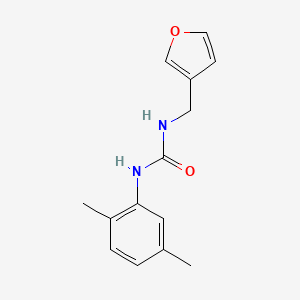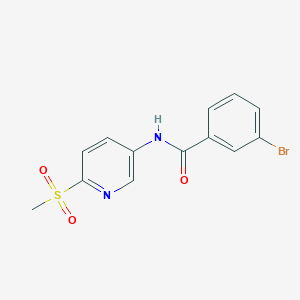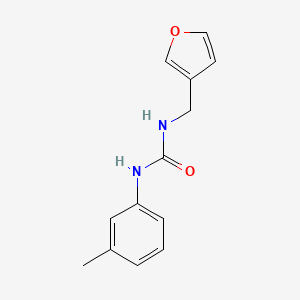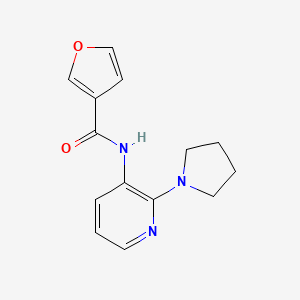![molecular formula C15H13N3O2 B7527186 1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one, commonly known as MPO, is a chemical compound with potential applications in scientific research. MPO belongs to the class of pyridinone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MPO is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Inhibition of CK2 activity has been reported to induce apoptosis in cancer cells, making MPO a potential anticancer agent.
Biochemical and physiological effects:
MPO has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPO has also been reported to exhibit anti-inflammatory and analgesic activities, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPO has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities. However, MPO has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling MPO in lab experiments.
Direcciones Futuras
Several future directions can be explored for MPO. One potential direction is to investigate the potential of MPO as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to explore the structure-activity relationship of MPO and synthesize analogs with improved potency and selectivity. Additionally, the potential toxicity of MPO should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, MPO is a chemical compound with potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities, as well as anti-inflammatory and analgesic activities. MPO has several advantages for lab experiments, including its ease of synthesis and potent biological activities. However, caution should be taken when handling MPO due to its potential toxicity. Several future directions can be explored for MPO, including investigating its potential as a therapeutic agent and exploring its structure-activity relationship.
Métodos De Síntesis
MPO can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 2-amino-5-(1,3,4-oxadiazol-2-yl)pyridine followed by cyclization. Another method involves the reaction of 4-methylbenzylamine with 2-cyano-5-(1,3,4-oxadiazol-2-yl)pyridine followed by reduction of the nitrile group.
Aplicaciones Científicas De Investigación
MPO has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. MPO has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. MPO has also been reported to exhibit anti-inflammatory and analgesic activities.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-4-12(5-3-11)8-18-9-13(6-7-14(18)19)15-17-16-10-20-15/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJURBINSQITLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)

![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)